molecular formula C16H16ClNO B5385005 N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide

N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B5385005
M. Wt: 273.75 g/mol
InChI Key: OKNSQDUWPVTWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H16ClNO It is a member of the acetamide family, characterized by the presence of a chlorophenyl and a methylphenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 3-chlorobenzylamine with 3-methylphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide
  • N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide
  • N-[(3-chlorophenyl)methyl]-2-(3-methoxyphenyl)acetamide

Uniqueness

N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the chlorophenyl and methylphenyl groups, which can influence its reactivity and biological activity. This structural arrangement may result in distinct pharmacological properties compared to its analogs .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-4-2-5-13(8-12)10-16(19)18-11-14-6-3-7-15(17)9-14/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNSQDUWPVTWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.